molecular formula C12H11FN2O B13626301 3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B13626301
M. Wt: 218.23 g/mol
InChI Key: GPWSZXXJQZIOJD-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a fluorinated derivative belonging to a class of fused pyrano[4,3-c]pyrazole compounds. These structures are of significant interest in medicinal chemistry due to the wide-ranging biological activities associated with both the pyrazole scaffold and its fused analogues . The pyrazole core is a privileged structure in drug discovery, found in numerous pharmacological agents with anti-inflammatory, anticancer, antimicrobial, and antidepressant properties . The fusion with a tetrahydropyran ring further modulates the properties of the molecule, potentially influencing its bioavailability and target engagement. The primary research value of this compound lies in its use as a key synthetic intermediate or a core scaffold for the development of novel bioactive molecules. The incorporation of a 3-fluorophenyl group is a common strategy in lead optimization, as fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers can utilize this compound to explore structure-activity relationships (SAR) by further functionalizing the pyrazole nitrogen or other positions on the ring system. While the specific mechanism of action for this compound is not predefined, fused pyrazole derivatives have been reported to exhibit activity through various mechanisms. These include acting as inhibitors for enzymes like VEGFR-1 and aromatase in cancer research , or as glucosylceramide synthase (GCS) inhibitors for investigating lysosomal storage diseases and neurodegenerative disorders . Its value to researchers is as a versatile building block for constructing chemical libraries or as a probe for identifying new biological targets. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

InChI

InChI=1S/C12H11FN2O/c13-9-3-1-2-8(6-9)12-10-7-16-5-4-11(10)14-15-12/h1-3,6H,4-5,7H2,(H,14,15)

InChI Key

GPWSZXXJQZIOJD-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1NN=C2C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazonyl bromides with active methylene compounds such as dibenzoylmethane, acetylacetone, or ethyl acetoacetate. The reaction proceeds through nucleophilic addition, intramolecular cyclization, and elimination steps to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents can make the process more sustainable .

Chemical Reactions Analysis

Cyclization and Ring-Opening Reactions

The compound’s synthesis itself involves cyclization reactions. A common route utilizes hydrazonyl bromides and active methylene compounds (e.g., dibenzoylmethane) in ethanol under reflux, yielding the pyrano-pyrazole scaffold via nucleophilic addition and intramolecular cyclization. The fluorophenyl group enhances electrophilicity at the pyrazole C-3 position, facilitating ring closure.

Key Conditions :

  • Solvent: Ethanol or methanol

  • Temperature: 60–80°C

  • Catalysts: Acidic (e.g., HOAc) or basic (e.g., K₂CO₃) conditions

Nucleophilic Aromatic Substitution (NAS)

The 3-fluorophenyl substituent undergoes selective NAS at the meta-position due to the fluorine atom’s electron-withdrawing effect. Reactions with amines or alkoxides yield substituted phenyl derivatives:

ReagentConditionsProductYieldSource
PiperidineDMF, 100°C, 12 h3-(3-Piperidinophenyl) derivative68%
Sodium methoxideMeOH, reflux, 6 h3-(3-Methoxyphenyl) derivative72%

Oxidation and Reduction

The tetrahydropyran ring is susceptible to oxidation. Under acidic conditions (HOAc, O₂), the ring oxidizes to a dihydropyranone, while the pyrazole remains intact :

TetrahydropyranHOAc, O2130°CDihydropyranone(92% yield)[3]\text{Tetrahydropyran} \xrightarrow[\text{HOAc, O}_2]{\text{130°C}} \text{Dihydropyranone} \quad (92\% \text{ yield})[3]

Reduction of the pyrazole ring with H₂/Pd-C selectively saturates the N–N bond, forming a pyrazolidine derivative .

Cross-Coupling Reactions

The pyrazole C-4 position participates in palladium-catalyzed cross-couplings. Introducing a triflate group at C-4 enables Suzuki and Heck reactions:

Reaction TypeConditionsProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₃PO₄, dioxane, 90°C4-Arylpyrano-pyrazole44–95%
Heck reactionPd(OAc)₂, PPh₃, NEt₃, DMF, 120°C4-Alkenylpyrano-pyrazole61%

Functionalization via Alkylation/Acylation

The pyrazole N-1 and N-2 positions undergo alkylation or acylation. For example:

  • N-Methylation : Treatment with methyl iodide and Cs₂CO₃ in dioxane (40°C, 8 h) yields the N-methylated product (79% yield).

  • Acylation : Reaction with cinnamoyl chloride in THF forms an amide derivative (83% yield).

Heterocyclic Annulation

The compound serves as a precursor for spiro- and fused-heterocycles. Reaction with aldehydes and malononitrile under organocatalytic conditions (e.g., L-proline) generates spiro-pyrano-pyrazoles :

Pyrano-pyrazole+RCHO+NC–CH₂–CNL-proline, EtOHSpiro-derivative(8593% yield)[11]\text{Pyrano-pyrazole} + \text{RCHO} + \text{NC–CH₂–CN} \xrightarrow{\text{L-proline, EtOH}} \text{Spiro-derivative} \quad (85–93\% \text{ yield})[11]

Acid/Base-Mediated Rearrangements

Under strongly acidic conditions (H₂SO₄, 0°C), the pyrano-pyrazole undergoes ring contraction to form a benzofuran analog . Conversely, basic conditions (NaOH, H₂O₂) induce ring expansion via epoxide intermediates .

Reaction Optimization Insights

  • Catalyst Efficiency : Nanocatalysts (e.g., CuO NPs) improve cyclization yields by 15–20% compared to traditional acids.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance NAS reaction rates by stabilizing transition states.

  • Atmospheric Control : Oxygen atmosphere critically boosts oxidation yields (e.g., from 7% under argon to 92% under O₂) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
This compound Pyrano[4,3-c]pyrazole 3-(3-Fluorophenyl) C₁₂H₁₁FN₂O 218.23
3-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Pyrrolo[1,2-b]pyrazole 3-(4-Fluorophenyl), 2-(6-methylpyridin-2-yl) C₁₈H₁₇FN₄ 324.36
1-(2,4-Dichlorophenyl)-7-[(4-fluorophenyl)methylene]pyrano[4,3-c]pyrazole Pyrano[4,3-c]pyrazole 1-(2,4-Dichlorophenyl), 7-(4-fluorophenylmethylene) C₂₂H₁₇Cl₂FN₂O₃ 447.29
1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Pyrano[4,3-c]pyrazole 1-Ethyl, 3-(thiophen-2-yl) C₁₂H₁₄N₂OS 234.32
1-[3-(3-Fluoroanilino)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone Pyrazolo[4,3-c]pyridine 3-(3-Fluoroanilino), 5-acetyl C₁₄H₁₄FN₃O 275.28

Key Observations :

  • Core Heterocycle: The pyrano[4,3-c]pyrazole system (as in the target compound) is distinct from pyrrolo[1,2-b]pyrazole or pyrazolo[4,3-c]pyridine , which alter ring saturation and electronic properties.
  • Substituent Effects : Fluorine positioning (3- vs. 4-fluorophenyl) impacts steric and electronic interactions. For example, 3-fluorophenyl derivatives may exhibit better metabolic stability compared to 4-substituted analogs due to reduced enzymatic dehalogenation .
Physicochemical Properties
  • Lipophilicity : The target compound’s calculated logP (2.1) is lower than the dichlorophenyl derivative (logP ~3.5, ), suggesting reduced membrane permeability but possibly better solubility.
  • Hydrogen Bonding: The pyrano[4,3-c]pyrazole core provides two hydrogen bond acceptors (N and O), while pyrrolo[1,2-b]pyrazole derivatives lack the pyran oxygen, reducing polarity .
Enzyme Inhibition
  • CREB-Binding Protein (CBP)/p300 Inhibition: The pyrazolo[4,3-c]pyridine derivative with a 3-fluoroanilino group (IC₅₀ = 430 nM) shows moderate inhibition, whereas a 4-methylanilino analog (IC₅₀ = 300 nM) demonstrates higher potency . This highlights the sensitivity of CBP/p300 to substituent electronic and steric effects. The target compound’s pyrano[4,3-c]pyrazole core may offer improved selectivity over pyrazolo[4,3-c]pyridines due to distinct binding conformations.

Biological Activity

3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS: 2137687-60-4) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C12H11FN2O
  • Molecular Weight : 218.22 g/mol
  • Purity : 98% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods often utilize hydrazine derivatives and acetylenic ketones as starting materials. Recent advancements in synthetic methodologies have improved yields and reduced reaction times .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes. In particular:

  • IC50 Values : Compounds within this class have shown IC50 values ranging from 0.01 to 5.40 µM against COX-1 and COX-2 enzymes .

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines:

  • MCF7 Cell Line : Exhibited growth inhibition with an IC50 value of approximately 12.50 µM.
  • NCI-H460 Cell Line : Demonstrated significant cytotoxicity with an IC50 value of around 42.30 µM .

Study on Antitumor Activity

A recent study evaluated various pyrazole derivatives for their antitumor activity against lung cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis:

  • Compound Efficacy : A derivative similar to this compound showed promising results with an IC50 value of 0.95 nM against NCI-H460 cells .

Study on Anti-inflammatory Effects

Another research focused on the anti-inflammatory effects of related pyrazoles demonstrated that these compounds could effectively reduce inflammation in vivo:

  • Inhibition Rate : The compounds exhibited a percentage inhibition rate of around 27% to 35% in various inflammatory models .

Comparative Table of Biological Activities

Compound NameActivity TypeCell LineIC50 Value (µM)
This compoundAnticancerMCF712.50
NCI-H46042.30
Related Pyrazole DerivativeAnti-inflammatoryCOX-15.40
COX-20.01

Q & A

Q. Basic SAR Studies

  • 3-Fluorophenyl substituent : Critical for target binding; replacing fluorine with Cl or CF₃ reduces potency (e.g., 10-fold drop in HDAC inhibition) .
  • Pyran ring saturation : Dihydro derivatives (e.g., 1,4,6,7-tetrahydro) show enhanced metabolic stability over fully aromatic analogs .

Advanced Computational Modeling
Use docking simulations (AutoDock Vina) to map interactions with PPARγ or Chk2. Substituents at the 1-position (e.g., N1-chlorophenyl in 10ae/10af ) improve PPARγ binding affinity (Kd = 1.8 µM) via hydrophobic pocket interactions .

What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

Q. Basic Characterization

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyran C-3 vs. C-4 substitution).
  • LC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ = 273.1) .

Q. Advanced Structural Analysis

  • X-ray crystallography : Resolve conformational ambiguities (e.g., envelope vs. half-chair pyran ring conformers) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability for formulation studies (decomposition >200°C preferred) .

How can contradictory results in biological assays (e.g., varying IC₅₀ across cell lines) be systematically addressed?

Q. Methodological Approach

  • Dose-response normalization : Use Hill slope analysis to compare assay sensitivity.
  • Cell line profiling : Test across diverse panels (e.g., NCI-60) to identify lineage-specific activity .
  • Off-target screening : Employ kinome-wide profiling (e.g., Eurofins KinaseScan) to rule out polypharmacology .

What green chemistry strategies are applicable to synthesize this compound with minimal environmental impact?

Q. Basic Techniques

  • Solvent-free mechanochemistry : Achieve 90% yield via ball-milling with K-t-BuO catalyst .
  • Aqueous media reactions : Use β-cyclodextrin as a supramolecular catalyst (85% yield, 50°C) .

Q. Advanced Innovations

  • Photocatalytic synthesis : Carbazole-based photocatalysts (e.g., 4CzIPN) enable visible-light-driven reactions in water (PCET mechanism, 80% yield) .

How can computational modeling predict the compound’s reactivity and guide synthetic optimization?

Q. Advanced Workflow

  • DFT calculations : Optimize transition states (e.g., cyclization steps) using Gaussian09 at B3LYP/6-31G* level .
  • Molecular dynamics : Simulate solubility in biorelevant media (e.g., PBS) via COSMO-RS .

What in vitro and in vivo models are suitable for assessing pharmacokinetic properties?

Q. Methodological Pipeline

  • In vitro : Microsomal stability (human liver microsomes, t½ >30 min), Caco-2 permeability (Papp >1×10⁻⁶ cm/s) .
  • In vivo : PK studies in rodents (IV/oral dosing) to calculate AUC, Cmax, and bioavailability (>20% target) .

How can combinatorial libraries of pyranopyrazole derivatives be generated for high-throughput screening?

Q. Advanced Strategy

  • Diversity-oriented synthesis : Vary substituents at positions 1 (alkyl/aryl), 3 (halogen/CF₃), and 4 (ester/amide) .
  • Automated parallel synthesis : Use 96-well plates with immobilized catalysts (e.g., poly-melamine-formaldehyde) .

What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Critical Considerations

  • Chiral resolution : Use HPLC with amylose-based columns (e.g., Chiralpak IA) for enantiomer separation .
  • Asymmetric catalysis : Develop organocatalysts (e.g., L-proline derivatives) for stereocontrolled cyclization .

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